molecular formula C15H15N3O3 B11542408 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11542408
M. Wt: 285.30 g/mol
InChI Key: HAEHHRUDKZNWQY-LICLKQGHSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2,4-dimethoxybenzaldehyde and pyridine-3-carbohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves the condensation reaction between 2,4-dimethoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its pharmacological applications, including anticancer and antioxidant activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the azomethine group (C=N) in the Schiff base, which can coordinate with metal ions. The compound’s biological activity is often linked to its ability to interact with specific enzymes or receptors, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethoxy groups can enhance its ability to form hydrogen bonds and interact with biological targets, potentially leading to unique pharmacological properties .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-6-5-11(14(8-13)21-2)10-17-18-15(19)12-4-3-7-16-9-12/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

HAEHHRUDKZNWQY-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OC

Origin of Product

United States

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